molecular formula C15H21N3O2S B267470 N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

カタログ番号 B267470
分子量: 307.4 g/mol
InChIキー: LVIFBMMFWDCPFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor protein tyrosine kinase that is involved in various cellular processes, including immune cell activation, proliferation, differentiation, and survival. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

作用機序

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide targets the SYK pathway, which is involved in the activation of various immune cells, including B cells, T cells, and myeloid cells. SYK is a key signaling molecule that is involved in the activation of downstream pathways, such as the B-cell receptor (BCR) and toll-like receptor (TLR) pathways. N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide inhibits SYK activity, thereby blocking downstream signaling pathways and inhibiting immune cell activation and proliferation.
Biochemical and physiological effects:
N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been shown to have potent anti-tumor and immunomodulatory effects in preclinical models. It inhibits the proliferation and survival of cancer cells and induces apoptosis in cancer cells. N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide also inhibits the activation and differentiation of immune cells, such as B cells, T cells, and myeloid cells. This leads to a reduction in inflammation and autoimmunity.

実験室実験の利点と制限

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent anti-tumor and immunomodulatory effects in preclinical models, making it a promising candidate for further development. However, N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide also has some limitations. It may have off-target effects on other signaling pathways, which could limit its specificity. Additionally, the optimal dosing and administration of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in clinical trials is still being evaluated.

将来の方向性

There are several potential future directions for the development of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide. One potential direction is the combination of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide with other targeted therapies or immunotherapies to enhance its anti-tumor and immunomodulatory effects. Another direction is the evaluation of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in combination with chemotherapy or radiation therapy to improve the efficacy of these treatments. Additionally, the identification of biomarkers that can predict response to N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide could help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and specific SYK inhibitors could further improve the efficacy and safety of this class of drugs.

合成法

The synthesis of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-tert-butyl-4-chloro-3-nitrobenzamide. This intermediate is then reacted with thioacetamide in the presence of a base to form N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide.

科学的研究の応用

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent anti-tumor activity in various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

製品名

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

分子式

C15H21N3O2S

分子量

307.4 g/mol

IUPAC名

N-tert-butyl-4-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C15H21N3O2S/c1-5-12(19)17-14(21)16-11-8-6-10(7-9-11)13(20)18-15(2,3)4/h6-9H,5H2,1-4H3,(H,18,20)(H2,16,17,19,21)

InChIキー

LVIFBMMFWDCPFM-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

正規SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。